

# Izorlisib selectivity comparison

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

## Izorlisib Selectivity Profile

The table below summarizes the available quantitative data on **Izorlisib**'s selectivity against Class I PI3K isoforms and other related targets [1].

| Target                     | Izorlisib (IC50 in nM) | Inhibitor A (Copanlisib) | Inhibitor B (Pictilisib) | Inhibitor C (LY294002) |
|----------------------------|------------------------|--------------------------|--------------------------|------------------------|
| PI3K $\alpha$              | 14 nM                  | 0.5 nM (IC50) [2]        | Information missing      | Information missing    |
| PI3K $\beta$               | 120 nM                 | Information missing      | Information missing      | Information missing    |
| PI3K $\delta$              | 400 nM                 | Information missing      | Information missing      | Information missing    |
| PI3K $\gamma$              | 36 nM                  | Information missing      | Information missing      | Information missing    |
| PI3K $\alpha$ E542K Mutant | 6.7 nM                 | Information missing      | Information missing      | Information missing    |

| Target                      | Izorlisib (IC50 in nM)              | Inhibitor A (Copanlisib) | Inhibitor B (Pictilisib) | Inhibitor C (LY294002) |
|-----------------------------|-------------------------------------|--------------------------|--------------------------|------------------------|
| PI3K $\alpha$ E545K Mutant  | 6.7 nM                              | Information missing      | Information missing      | Information missing    |
| PI3K $\alpha$ H1047R Mutant | 5.6 nM                              | Information missing      | Information missing      | Information missing    |
| mTOR                        | >10,000 nM (No inhibition)          | Information missing      | Information missing      | Information missing    |
| Class II/III PI3Ks          | "Less inhibition" (Qualitative) [1] | Information missing      | Information missing      | Information missing    |
| Other Kinases (26 tested)   | >10,000 nM (No inhibition) [1]      | Information missing      | Information missing      | Information missing    |

**Analysis of Selectivity:** The data shows that **Izorlisib** is a **potent and selective Class I PI3K inhibitor** with a strong preference for the **PI3K $\alpha$  isoform** [1]. Its activity is even greater against common oncogenic mutants of PI3K $\alpha$  (E542K, E545K, H1047R). Notably, **Izorlisib** shows **no significant activity** against mTOR or a panel of 26 other protein kinases at concentrations up to 10  $\mu$ M, highlighting its clean off-target profile [1]. A direct, fully quantitative comparison with other inhibitors is limited by incomplete public data for all compounds.

## Experimental Evidence & Protocols

The key findings on **Izorlisib**'s selectivity and efficacy are supported by standard preclinical experimental models [1].

- In Vitro Kinase Assays:** The primary method for determining IC50 values. This biochemical assay measures a compound's ability to inhibit the phosphorylation activity of purified PI3K isoforms and other kinases.
- Cell-Based Efficacy Studies:** Researchers used breast cancer cell lines (like KPL-4) to show that **Izorlisib** effectively suppresses phosphorylation of key downstream signaling molecules in the PI3K/AKT pathway, including Akt, PRAS40, FoxO1/3a, S6K, S6, and 4E-BP1 [1].

- **In Vivo Xenograft Models:** **Izoralisib** demonstrated potent antitumor activity in several different xenograft models in mice that harbor PIK3CA mutations [1].

## PI3K Signaling Pathway and Inhibitor Action

The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway, which is frequently hyperactive in cancer, and shows where **Izoralisib** acts [3] [2].

## PI3K/AKT/mTOR Signaling Pathway and Inhibitor Action



Proliferation,  
Survival

Click to download full resolution via product page

This diagram shows that **Izorlisib** acts by directly inhibiting the activated Class I PI3K complex, preventing the conversion of PIP2 to PIP3 and thereby blocking the subsequent activation of the oncogenic AKT/mTOR signaling axis [3] [1] [2].

## Key Conclusions for Researchers

- **High PI3K $\alpha$  Selectivity:** **Izorlisib** demonstrates a strong selectivity profile for PI3K $\alpha$ , especially against common gain-of-function mutants, making it a candidate for treating PIK3CA-mutant cancers [1].
- **Clean Off-Target Profile:** Its lack of inhibition against mTOR and a broad panel of kinases suggests a potential for reduced off-target toxicity [1].
- **Data Gaps:** A comprehensive, direct comparison with other PI3K inhibitors is challenging due to the lack of publicly available, harmonized data for all compounds. Further head-to-head studies in consistent experimental systems would be valuable.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. | PI3K inhibitor | Probechem Biochemicals Izorlisib [probechem.com]
2. The Precision-Guided Use of PI3K Pathway Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]
3. Targeting PI3K family with small-molecule inhibitors in cancer ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Izorlisib selectivity comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izorlisib-selectivity-comparison>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)